cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHDHWPTTVQSN-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-56-5 | |
| Record name | cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and amination processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- Neurotransmitter Modulation : The compound's structural similarity to GABA suggests its potential as a precursor for synthesizing analogs that modulate neurotransmitter activity, which could be beneficial in treating neurological disorders .
- ACE Inhibition : Hydroxamic derivatives of this compound have been evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), which is vital for managing hypertension and heart failure.
- Antimicrobial Activity :
Biochemical Research
- Protein Interaction Studies :
- Synthesis of Analogues :
Industrial Applications
- Chemical Synthesis :
- Development of New Materials :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its distinctive features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |
| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |
| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |
| cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |
This table illustrates how the conformational constraints of cis-6-amino-3-cyclohexene-1-carboxylic acid may lead to distinct reactivity and interaction profiles compared to its analogues.
Case Studies
Several studies have investigated the biological activity and practical applications of this compound:
- In Vitro Studies : Laboratory experiments demonstrated significant affinity towards certain neurotransmitter receptors, showcasing its potential as a therapeutic agent .
- Toxicological Assessments : While some derivatives exhibit beneficial effects, toxicological studies indicated the necessity for careful evaluation due to potential irritant properties observed at high concentrations .
- Synthesis Pathways : Research has focused on various synthetic routes to obtain this compound efficiently, emphasizing its role as a versatile intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alicyclic Amino Acid Derivatives
The following table compares this compound with related alicyclic amino acids from and other sources:
Key Observations :
- Hydrochloride Salts: The target compound and 2-(1-Aminocyclohexyl)acetic acid hydrochloride exhibit enhanced aqueous solubility compared to non-salt forms (e.g., Boc- or Fmoc-protected derivatives) .
- Ring Size and Rigidity : The cyclohexene ring introduces conformational rigidity, whereas cyclopentene derivatives (e.g., UD-0095) offer smaller ring systems for tailored drug scaffolds .
- Protecting Groups : Boc and Fmoc derivatives (e.g., UD-0092, UD-0093) are preferred in peptide synthesis to prevent unwanted side reactions .
Stereoisomers and Positional Isomers
trans-2-Amino-1-cyclohexanecarboxylic acid
- CAS Number : 5691-19-0 .
- Molecular Formula: C₇H₁₃NO₂.
- Molecular Weight : 143.18 g/mol .
- Key Differences :
1-Amino-1-cyclohexanecarboxylic acid
Biological Activity
cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride (CAS: 57266-56-5) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- Appearance : Solid, typically a white to off-white powder
- Storage Conditions : Recommended to be stored in a cool and dark place, below 15°C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Properties :
- Studies have shown that derivatives of cyclohexene compounds possess significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutics like bleomycin .
- The compound's structural features may enhance its interaction with tumor-associated proteins, thus inhibiting tumor growth and metastasis .
- Enzyme Inhibition :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating intrinsic signaling cascades, leading to cell death.
- Enzyme Interaction : By binding to active sites on enzymes like carboxylesterases, the compound can alter enzyme kinetics, enhancing or inhibiting their activity depending on the context.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions, including cycloaddition or catalytic hydrogenation of precursor molecules. For example, cycloaddition reactions using nitrile oxides or azides can introduce the amino group, followed by HCl treatment to form the hydrochloride salt. Reaction parameters such as temperature (e.g., 80–100°C for cycloaddition), solvent polarity, and catalyst selection (e.g., palladium for hydrogenation) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve ≥97% purity .
Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?
The hydrochloride salt improves aqueous solubility, which is essential for in vitro assays (e.g., enzyme inhibition studies) and pharmacokinetic profiling. Solubility can be quantified using techniques like UV-Vis spectroscopy in phosphate-buffered saline (PBS) at physiological pH. Researchers should verify solubility empirically, as variations in salt stoichiometry may affect results .
Q. What biological activities are associated with this compound, and what experimental approaches are used to validate them?
Preliminary studies suggest anti-inflammatory and analgesic properties, likely mediated through interactions with cyclooxygenase (COX) enzymes or opioid receptors. In vitro assays (e.g., COX-1/COX-2 inhibition) and rodent models of inflammation (e.g., carrageenan-induced paw edema) are standard methods. Activity is often compared to structural analogs, such as trans-isomers, to assess stereochemical effects .
Q. How can researchers distinguish between cis and trans isomers of 6-Amino-3-cyclohexene-1-carboxylic acid derivatives?
Techniques include:
- NMR spectroscopy : Chemical shifts of protons adjacent to the amino and carboxylic groups differ due to spatial arrangements.
- Chiral HPLC : Using columns like Chiralpak IG-3 to resolve enantiomers.
- X-ray crystallography : Definitive structural confirmation, though resource-intensive .
Advanced Research Questions
Q. How can synthesis protocols be optimized to minimize byproducts like trans-isomers or over-reduced intermediates?
Optimization strategies:
- Catalyst screening : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates.
- Temperature control : Lower hydrogenation temperatures (e.g., 25°C) reduce over-reduction of the cyclohexene double bond .
Q. How should researchers address contradictions in reported biological activity data between this compound and its analogs?
Contradictions may arise from:
- Isomer impurities : Verify purity via HPLC (>99%) before assays.
- Receptor specificity : Use knockout cell lines or siRNA silencing to identify target proteins.
- Species variability : Cross-validate findings in human primary cells and animal models .
Q. What computational methods are suitable for designing derivatives with improved pharmacokinetic properties?
Q. How can researchers investigate the compound’s interaction with biological macromolecules at the molecular level?
Techniques include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolve ligand-induced conformational changes in large complexes .
Methodological Notes
- Purity Validation : Always use orthogonal methods (HPLC + NMR) to confirm compound identity and purity.
- Solubility Testing : Pre-dissolve the hydrochloride salt in PBS (pH 7.4) and filter (0.22 µm) before in vitro assays.
- Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SEM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
